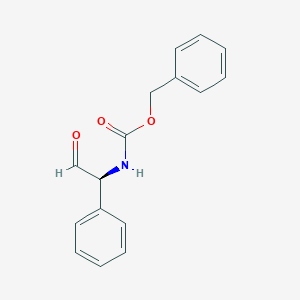

Cbz-L-phenylglycinal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cbz-L-phenylglycinal, also known as (S)-benzyl (2-oxo-1-phenylethyl)carbamate, is a chiral compound that plays a significant role in organic synthesis. It is a derivative of phenylglycine and is protected by a benzyloxycarbonyl (Cbz) group. This compound is particularly valuable in the synthesis of various pharmaceuticals and biologically active molecules due to its chiral nature and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cbz-L-phenylglycinal can be synthesized through a one-pot method involving the reduction of N-protected α-amino acids. The process typically involves the activation of the amino acid with 1,1’-carbonyldiimidazole (CDI) followed by reduction with diisobutylaluminum hydride (DIBAL-H). This method delivers Cbz-protected amino aldehydes with high yields and complete stereointegrity .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of CDI and DIBAL-H remains common due to their efficiency and the high purity of the final product. The reaction conditions, such as temperature and solvent choice, are optimized to ensure maximum yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Cbz-L-phenylglycinal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Substitution: The Cbz group can be removed under hydrogenation conditions to yield the free amine.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Palladium on carbon (Pd/C) with hydrogen gas is typically used for deprotection.

Major Products:

Oxidation: Cbz-L-phenylglycine.

Reduction: this compound alcohol.

Substitution: L-phenylglycinal.

Scientific Research Applications

Cbz-L-phenylglycinal is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.

Medicine: The compound is a precursor in the synthesis of various drugs, including those targeting neurological disorders.

Industry: It is used in the production of chiral intermediates for pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Cbz-L-phenylglycinal involves its reactivity as an aldehyde and its ability to form Schiff bases with amines. This reactivity is exploited in various synthetic pathways to create complex molecules. The Cbz group provides protection to the amine functionality, allowing selective reactions at the aldehyde site.

Comparison with Similar Compounds

Cbz-L-phenylglycinal can be compared with other similar compounds such as:

Cbz-L-leucinal: Another Cbz-protected amino aldehyde used in organic synthesis.

Cbz-L-valinal: Similar in structure and used for similar applications.

Cbz-L-phenylglycine: The oxidized form of this compound.

Uniqueness: this compound is unique due to its specific chiral center and the presence of both an aldehyde and a protected amine group. This combination makes it particularly useful in asymmetric synthesis and the creation of chiral centers in complex molecules .

Biological Activity

Cbz-L-phenylglycinal, also known as N-(carbobenzyloxy)-L-phenylglycine, is a carbamate-protected amino acid derivative that has garnered attention in various fields, including medicinal chemistry and biocatalysis. Its biological activity is primarily associated with its role as a precursor in peptide synthesis and its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Synthesis and Stability

The synthesis of this compound often involves the protection of the amino group to prevent racemization during coupling reactions. Research indicates that using N-Cbz protection enhances stability against racemization compared to other protective groups like N-acetyl . This property is crucial for maintaining the chirality of the amino acid during synthesis.

Table 1: Comparison of Protective Groups in Amino Acid Synthesis

| Protective Group | Racemization Rate | Yield (%) | Comments |

|---|---|---|---|

| N-Cbz | Low | 80-87 | High stability against racemization |

| N-Ac | High | 84 | Prone to racemization |

| N-Boc | Moderate | 75 | Less stable than Cbz |

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity. Studies indicate that derivatives of phenylglycine exhibit varying degrees of antibacterial properties. For instance, analogs of Cbz-L-phenylglycine showed modest antibacterial activity against certain strains of bacteria, suggesting potential application as an antimicrobial agent .

Enzymatic Hydrolysis

The enzymatic deprotection of this compound has been extensively studied. The use of biocatalysts such as Bacillus BS2 esterase and Sphingomonas Cbz-ase has demonstrated effective hydrolysis of Cbz-protected substrates, yielding free L-phenylalanine with high enantioselectivity. This process highlights the compound's utility in synthesizing L-amino acids from protected precursors .

Table 2: Enzymatic Activity of Cbz-ase on Various Substrates

| Substrate | Conversion (%) | Time (h) | Comments |

|---|---|---|---|

| Cbz-L-Phe | 100 | 0.5 | Complete conversion to L-Phe |

| Cbz-L-Tyr | 100 | 0.5 | Efficient hydrolysis |

| Cbz-L-Ala | 99 | 0.5 | High yield |

| Cbz-D-Ala | <5 | - | Low activity on D-enantiomer |

Case Studies

- Peptide Synthesis : The use of this compound in peptide synthesis has been documented, particularly in forming dipeptides with leucine (Cbz-Phe-Leu). The reaction conditions were optimized to minimize by-products and maximize yield, demonstrating the compound's effectiveness as a building block in peptide chemistry .

- Antimicrobial Applications : A study involving cationic surfactants based on phenylalanine derivatives showed that modifications could enhance antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests that compounds like this compound could be further explored for developing new antimicrobial agents .

Properties

CAS No. |

194599-71-8 |

|---|---|

Molecular Formula |

C16H15NO3 |

Molecular Weight |

269.29 g/mol |

IUPAC Name |

benzyl N-[(1S)-2-oxo-1-phenylethyl]carbamate |

InChI |

InChI=1S/C16H15NO3/c18-11-15(14-9-5-2-6-10-14)17-16(19)20-12-13-7-3-1-4-8-13/h1-11,15H,12H2,(H,17,19)/t15-/m1/s1 |

InChI Key |

JXMGOQVFHOJMOM-OAHLLOKOSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](C=O)C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(C=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.